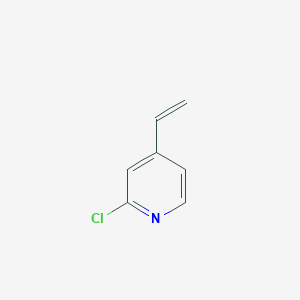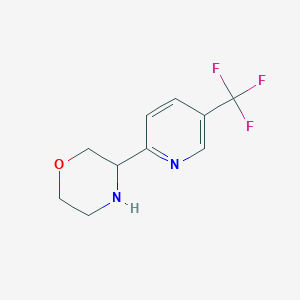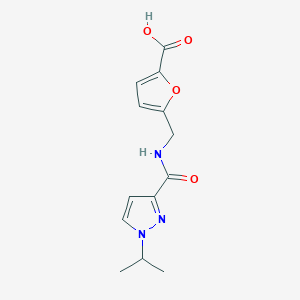
5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid is a complex organic compound that features both pyrazole and furan rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides in the presence of a base.
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of a 1,4-dicarbonyl compound.
Amidation Reaction: The carboxylic acid group of the furan ring is converted to an amide by reacting with the pyrazole derivative in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
1H-Pyrazole-5-carboxylic acid derivatives: These compounds share the pyrazole ring and exhibit similar reactivity.
Furan-2-carboxylic acid derivatives: These compounds share the furan ring and are involved in similar chemical reactions.
Uniqueness
What sets 5-((1-Isopropyl-1H-pyrazole-3-carboxamido)methyl)furan-2-carboxylic acid apart is the combination of both pyrazole and furan rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
属性
分子式 |
C13H15N3O4 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC 名称 |
5-[[(1-propan-2-ylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H15N3O4/c1-8(2)16-6-5-10(15-16)12(17)14-7-9-3-4-11(20-9)13(18)19/h3-6,8H,7H2,1-2H3,(H,14,17)(H,18,19) |
InChI 键 |
VORGQMYQQDGHMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=CC(=N1)C(=O)NCC2=CC=C(O2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)
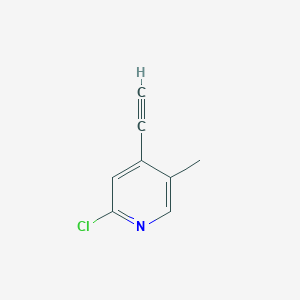


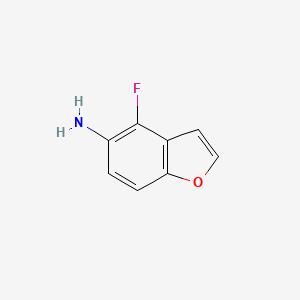
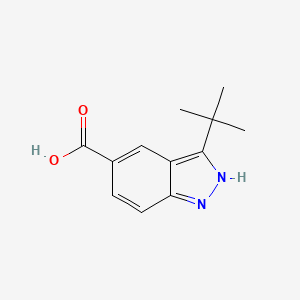
![7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12963244.png)
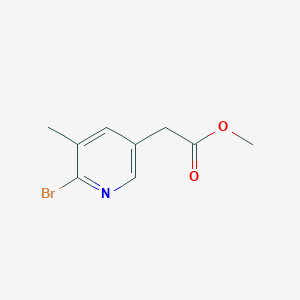


![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)
![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)
